
Sodium 3-ethylbenzene-1-sulfinate
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Overview
Description
Sodium 3-ethylbenzene-1-sulfinate is a sodium salt of a substituted benzene sulfinic acid, characterized by an ethyl group (-CH₂CH₃) at the 3-position of the aromatic ring and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. Its molecular formula is C₈H₉NaO₂S, with a molecular weight of 192.2 g/mol (calculated from constituent atomic masses). This compound is primarily utilized in organic synthesis and pharmaceutical research as a reagent or intermediate due to its sulfinate group’s nucleophilic and reducing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-ethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 3-ethylbenzene using sulfur dioxide (SO2) and a suitable oxidizing agent, followed by neutralization with sodium hydroxide (NaOH). The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 3-ethylbenzene is treated with sulfur dioxide and an oxidizing agent. The resulting sulfinic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity, with careful monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-ethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Sodium 3-ethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 3-ethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Sodium 3-(methylsulfamoyl)benzene-1-sulfinate
Structural and Molecular Differences
The most closely related compound in the evidence is Sodium 3-(methylsulfamoyl)benzene-1-sulfinate (CAS: 1503766-22-0), which differs by the substitution of a methylsulfamoyl (-NHSO₂CH₃) group at the 3-position instead of an ethyl group. Key differences include:
Property | Sodium 3-ethylbenzene-1-sulfinate | Sodium 3-(methylsulfamoyl)benzene-1-sulfinate |
---|---|---|
Molecular Formula | C₈H₉NaO₂S | C₇H₈NNaO₄S₂ |
Molecular Weight (g/mol) | 192.2 | 257.3 |
Substituent Type | Alkyl (ethyl) | Sulfonamide (methylsulfamoyl) |
Polarity | Moderate (alkyl reduces polarity) | High (sulfonamide enhances polarity) |
Potential Reactivity | Nucleophilic sulfinate group | Dual reactivity: sulfinate + sulfonamide |
Functional Implications
- Electronic Effects : The electron-donating ethyl group in this compound may slightly deactivate the aromatic ring compared to the electron-withdrawing methylsulfamoyl group in its counterpart, influencing electrophilic substitution reactions.
- Solubility : The methylsulfamoyl group introduces hydrogen-bonding capability, likely enhancing aqueous solubility compared to the ethyl variant, which is more hydrophobic.
- Applications: The ethyl derivative is hypothesized to excel in non-polar reaction media or as a hydrophobic intermediate. The methylsulfamoyl variant’s sulfonamide group may confer biological activity, making it relevant in drug development (e.g., enzyme inhibition).
Broader Comparison with Other Sodium Sulfinates
Sodium Benzene-1-sulfinate (Unsubstituted)
- Molecular Formula : C₆H₅NaO₂S.
- Key Difference : Lacks substituents, leading to simpler reactivity and lower molecular weight (172.1 g/mol).
- Utility : A benchmark for studying substituent effects; less steric hindrance facilitates faster reactions in synthesis.
Sodium 4-ethylbenzene-1-sulfinate (Positional Isomer)
- Structural Variation : Ethyl group at the 4-position instead of 3.
- Impact : Altered regioselectivity in aromatic reactions due to steric and electronic differences.
Research Findings and Data Gaps
- Sulfonamide vs. Alkyl Substituents : Studies on sulfonamide-containing sulfinates (e.g., Sodium 3-(methylsulfamoyl)benzene-1-sulfinate) highlight enhanced binding to biological targets like cyclooxygenase enzymes, a trait absent in alkyl-substituted analogs.
- Data Limitations : Critical parameters (e.g., melting point, stability) for this compound remain uncharacterized in the provided evidence, underscoring the need for targeted experimental studies.
Biological Activity
Sodium 3-ethylbenzene-1-sulfinate (SEBS) is a sulfonic acid derivative of ethylbenzene that has garnered attention for its potential biological activities. This article explores the biological activity of SEBS, focusing on its metabolic pathways, toxicological effects, and potential applications in bioremediation and therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonate group attached to the ethylbenzene structure. Its chemical formula is C9H11NaO3S, and it exhibits properties typical of sulfonic acids, such as high solubility in water and strong acidity.
Biological Activity Overview
The biological activity of SEBS can be categorized into several key areas:
-
Metabolism and Biodegradation :
- SEBS can undergo microbial degradation, which is essential for bioremediation efforts. Studies have shown that certain bacteria can metabolize ethylbenzene and its derivatives under anaerobic conditions, leading to the production of less harmful metabolites .
- The degradation pathways involve the conversion of ethylbenzene to phenolic compounds, which can further undergo mineralization by various microbial strains .
-
Toxicological Effects :
- Exposure to ethylbenzene and its derivatives, including SEBS, has been linked to various health effects. Ethylbenzene is known to cause neurotoxic effects, including dizziness and headaches upon inhalation . Chronic exposure can lead to more severe health issues such as auditory damage and potential carcinogenic effects .
- In laboratory studies, SEBS has shown cytotoxic effects on specific cell lines, indicating a need for careful handling in industrial applications .
- Environmental Impact :
Case Studies
Several case studies illustrate the biological activity of this compound:
- Bioremediation of Contaminated Sites : Research has demonstrated the use of bacterial strains capable of degrading ethylbenzene and its derivatives in contaminated aquifers. For instance, strains such as Dechloromonas have been effective in anaerobic degradation processes, converting ethylbenzene into less harmful compounds while utilizing nitrate as an electron acceptor .
- Toxicity Assessment : A study assessing the toxicological impact of ethylbenzene on aquatic organisms revealed that exposure to high concentrations resulted in significant behavioral changes and physiological stress responses in fish models. This underscores the importance of monitoring SEBS levels in environmental samples .
Research Findings
Recent studies have provided valuable insights into the biological activity and implications of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Sodium 3-ethylbenzene-1-sulfinate, and how can researchers optimize yield and purity?
Methodological Answer:
- Begin by reviewing sulfonation and sulfinate salt formation literature. Common routes involve sulfonation of 3-ethylbenzene followed by neutralization with sodium hydroxide.
- Optimize reaction parameters (temperature, stoichiometry, solvent polarity) using factorial design experiments. Monitor intermediates via TLC or HPLC .
- Purify via recrystallization (ethanol/water mixtures are typical) and confirm purity via melting point analysis, NMR (¹H/¹³C), and ion chromatography to quantify sulfinate content .
Q. How should researchers characterize the structural and thermal stability of this compound?
Methodological Answer:
- Use FT-IR to confirm sulfinate group vibrations (~1040–1180 cm⁻¹ for S=O stretches) and XRD for crystalline structure analysis.
- Perform thermogravimetric analysis (TGA) under inert atmosphere to assess decomposition temperatures. Pair with DSC to identify phase transitions .
- Compare results with computational models (e.g., DFT calculations for bond stability) to validate experimental observations .
Q. What literature gaps exist regarding the reactivity of this compound in aqueous vs. organic media?
Methodological Answer:
- Conduct a systematic review using databases like SciFinder or Reaxys, filtering for studies on sulfinate salts in polar vs. nonpolar solvents.
- Identify contradictions: For example, some studies report hydrolysis in acidic aqueous media, while others note stability in buffered solutions. Replicate conflicting experiments under controlled conditions (pH, ionic strength) to resolve discrepancies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in radical-initiated polymerization reactions?
Methodological Answer:
- Design ESR experiments to detect sulfinate-derived radicals. Use spin-trapping agents (e.g., TEMPO) to quantify radical lifetimes.
- Compare kinetic data (e.g., rate constants via stopped-flow spectroscopy) with computational simulations (e.g., Monte Carlo methods) to model reaction pathways .
- Address inconsistencies in literature by varying initiator concentrations and monitoring polymer molecular weight distributions via GPC .
Q. What strategies can resolve contradictions in reported solubility data for this compound across solvent systems?
Methodological Answer:
- Perform high-throughput solubility screening using automated liquid handlers. Test solvents with varying Hansen solubility parameters and dielectric constants.
- Apply multivariate regression to identify solvent-solute interactions driving discrepancies. Validate models with experimental solubility limits .
- Publish raw datasets with metadata (e.g., temperature, humidity) to enable reproducibility .
Q. How can computational chemistry predict the electrochemical behavior of this compound in battery electrolyte applications?
Methodological Answer:
- Use molecular dynamics (MD) simulations to model ion-pairing dynamics in electrolyte solutions. Compare with experimental cyclic voltammetry data to refine force fields.
- Evaluate redox potentials via DFT calculations (e.g., B3LYP/6-311+G(d,p)) and correlate with observed oxidation/reduction peaks .
- Address limitations by incorporating solvent effects explicitly in simulations .
Q. Methodological Considerations for All Studies
- Data Presentation : Use tables for raw data (appendix) and processed data (body) with error margins. For spectral data, include baseline corrections and noise thresholds .
- Statistical Analysis : Apply ANOVA or t-tests for comparative studies. Justify sample sizes via power analysis .
- Literature Synthesis : Categorize sources into "synthesis," "reactivity," and "applications." Highlight gaps (e.g., limited studies on photostability) as future directions .
Properties
Molecular Formula |
C8H9NaO2S |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;3-ethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-2-7-4-3-5-8(6-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XZWOROCLCOQFND-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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